molecular formula C10H10ClF2NO2 B14055803 1-(4-Amino-3-(difluoromethoxy)phenyl)-2-chloropropan-1-one

1-(4-Amino-3-(difluoromethoxy)phenyl)-2-chloropropan-1-one

Cat. No.: B14055803
M. Wt: 249.64 g/mol
InChI Key: RUKAYGJRXZFQEV-UHFFFAOYSA-N
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Description

1-(4-Amino-3-(difluoromethoxy)phenyl)-2-chloropropan-1-one is a chemical compound with the molecular formula C10H10ClF2NO2 This compound is characterized by the presence of an amino group, a difluoromethoxy group, and a chloropropanone moiety

Preparation Methods

The synthesis of 1-(4-Amino-3-(difluoromethoxy)phenyl)-2-chloropropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-3-(difluoromethoxy)benzaldehyde with chloroacetone under specific reaction conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at a controlled temperature to ensure the desired product is obtained .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the final product meets the required standards for industrial applications .

Chemical Reactions Analysis

1-(4-Amino-3-(difluoromethoxy)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

While comprehensive data tables and case studies for 1-(4-Amino-3-(difluoromethoxy)phenyl)-2-chloropropan-1-one are not available in the search results, the information below describes its potential applications based on its properties and related research.

This compound is a synthetic organic compound with the molecular formula C10H10ClF2NO2C_{10}H_{10}ClF_2NO_2 .

Potential Applications

  • Medicinal Chemistry The presence of an amino group, a difluoromethoxy group, and a chloropropanone moiety in 1-(4-Amino-3-(difluoromethoxy)phenyl)-1-chloropropan-2-one contributes to its unique chemical properties and potential biological activities. These functional groups allow for various interactions within biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
  • Antimicrobial and Anticancer Research Preliminary studies suggest that 1-(4-Amino-3-(difluoromethoxy)phenyl)-1-chloropropan-2-one may inhibit specific enzymes involved in cancer cell proliferation and modulate biochemical pathways related to cell signaling.
  • Organic Synthesis 1-(4-Amino-2-(difluoromethoxy)phenyl)-3-chloropropan-1-one can serve as a versatile intermediate in organic synthesis.

Structural Similarities and Biological Activity

Compound NameStructural FeaturesUnique Properties
1-(4-Amino-2-(difluoromethoxy)phenyl)-3-chloropropan-1-oneContains a difluoromethoxy group at position 2Variations in biological activity based on structural differences
1-(4-Amino-2-(trifluoromethoxy)phenyl)-3-chloropropan-1-oneTrifluoromethoxy group instead of difluoromethoxyPotentially different biological activity due to increased electronegativity
1-(4-Amino-2-(methoxy)phenyl)-3-chloropropan-1-oneMethoxy group instead of difluoromethoxyAltered reactivity and applications due to less steric hindrance
1-(4-Amino-3-(difluoromethoxy)phenyl)-1-chloropropan-2-oneSpecific combination of functional groupsDistinct chemical reactivity and biological activity compared to similar compounds
This compoundN/AThe specific combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds. Its potential lies in its specific combination of functional groups.

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-(difluoromethoxy)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of kinases or proteases, resulting in the disruption of cellular processes such as cell division or signal transduction .

Comparison with Similar Compounds

1-(4-Amino-3-(difluoromethoxy)phenyl)-2-chloropropan-1-one can be compared with other similar compounds, such as:

Biological Activity

1-(4-Amino-3-(difluoromethoxy)phenyl)-2-chloropropan-1-one is a synthetic organic compound with the molecular formula C10H10ClF2NO2C_{10}H_{10}ClF_2NO_2 and a molecular weight of approximately 249.64 g/mol. This compound features several functional groups, including an amino group, a difluoromethoxy group, and a chloropropanone moiety, which contribute to its unique chemical properties and potential biological activities.

Chemical Structure and Properties

The structural characteristics of this compound are pivotal in determining its biological activity. The presence of the difluoromethoxy group enhances its lipophilicity, potentially improving membrane permeability and interaction with biological targets. The chloropropanone moiety is also significant for its reactivity and ability to form covalent bonds with biomolecules.

Property Value
Molecular FormulaC10H10ClF2NO2C_{10}H_{10}ClF_2NO_2
Molecular Weight249.64 g/mol
Functional GroupsAmino, Difluoromethoxy, Chloropropanone

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Preliminary studies suggest that it may inhibit the growth of various bacterial strains, possibly through mechanisms involving the disruption of cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Potential

The compound has shown promise in anticancer research , particularly in inhibiting specific enzymes involved in cancer cell proliferation. Studies indicate that it may modulate key signaling pathways related to cell division and apoptosis, thereby reducing tumor growth in vitro and in vivo models.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to involve:

  • Inhibition of specific kinases or proteases.
  • Disruption of signal transduction pathways.
  • Induction of apoptosis in cancer cells.

Study on Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) significantly lower than those for traditional antibiotics.

Study on Anticancer Activity

Another research project focused on the anticancer properties of this compound involved human cancer cell lines. The compound was found to induce cell cycle arrest at the G2/M phase and promote apoptosis through caspase activation. These findings suggest its potential as a lead compound for developing new anticancer therapies.

Properties

Molecular Formula

C10H10ClF2NO2

Molecular Weight

249.64 g/mol

IUPAC Name

1-[4-amino-3-(difluoromethoxy)phenyl]-2-chloropropan-1-one

InChI

InChI=1S/C10H10ClF2NO2/c1-5(11)9(15)6-2-3-7(14)8(4-6)16-10(12)13/h2-5,10H,14H2,1H3

InChI Key

RUKAYGJRXZFQEV-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC(=C(C=C1)N)OC(F)F)Cl

Origin of Product

United States

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